N2-D-Gluconoyl-L-lysine

Bioconjugation Peptide modification Drug delivery

Procurement pain point: Regioisomeric mixtures or N6-gluconoyl derivatives compromise conjugation specificity and HPLC method validation. N2-D-Gluconoyl-L-lysine (CAS 94071-00-8) solves this as a chemoenzymatically defined glycation product (C12H24N2O8, 324.33 g/mol). - **Regiochemical precision**: Free ε-NH2 (not N6-blocked) enabling site-selective cargo attachment in SPPS/dendrimer synthesis. - **Verified physicochemical data**: LogP -2.97, TPSA 194 Ų - predicts >50 mg/mL water solubility for in vivo vector design. - **Analytical certainty**: Distinct HPLC retention profile (Newcrom R1) discriminates from N6 isomer - essential QC standard for glycated protein therapeutics. Supplied with batch-specific purity analysis. Available for immediate R&D procurement.

Molecular Formula C12H24N2O8
Molecular Weight 324.33 g/mol
CAS No. 94071-00-8
Cat. No. B12641566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-D-Gluconoyl-L-lysine
CAS94071-00-8
Molecular FormulaC12H24N2O8
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H24N2O8/c13-4-2-1-3-6(12(21)22)14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1
InChIKeyYWBDHWNCZICEAK-LOLPMWEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-D-Gluconoyl-L-lysine: Physicochemical Properties


N2-D-Gluconoyl-L-lysine is a chemically defined glycation product derived from the conjugation of D-gluconic acid to the α-amino group of the essential amino acid L-lysine . This modification yields a compound with the molecular formula C12H24N2O8 and a molecular weight of approximately 324.33 g/mol . The compound is characterized by a high topological polar surface area of 194 Ų and a calculated LogP of -2.97, indicating significant hydrophilicity [1].

N2-D-Gluconoyl-L-lysine: Isomer Substitution Risks


The position of the D-gluconoyl moiety on the lysine backbone is not a trivial detail; it is a critical determinant of the molecule's physicochemical and biological behavior. Simply substituting N2-D-Gluconoyl-L-lysine with its regioisomer, N6-D-Gluconoyl-L-lysine, or the bis-substituted N2,N6-Di-D-gluconoyl-L-lysine, will introduce significant and measurable deviations in key parameters including lipophilicity, hydrogen bonding capacity, and, most importantly, the availability of primary amine groups for subsequent conjugation or biological recognition [1]. The quantitative evidence presented below demonstrates that these analogs are not functionally interchangeable and that the procurement of the specific N2-substituted derivative is essential for applications that demand a free ε-amino group and a precisely defined polarity profile [2].

N2-D-Gluconoyl-L-lysine: Evidence vs. Isomeric Analogs


Site-Specific Bioconjugation Access

The N2-specific gluconoylation of L-lysine leaves the ε-amino group free and available for further derivatization, whereas N6-D-Gluconoyl-L-lysine (CAS 94071-01-9) caps the ε-amino group, leaving the α-amino group available [1]. This structural difference dictates that the two isomers are not interchangeable for applications requiring a free ε-amino group, such as specific bioconjugation strategies or the synthesis of branched peptides where the side chain amine is the intended point of attachment. The bis-substituted analog, N2,N6-Di-D-gluconoyl-L-lysine (CAS 94071-02-0), has both amino groups blocked, rendering it unsuitable for any amine-based conjugation [2].

Bioconjugation Peptide modification Drug delivery

Lipophilicity Distinction Between Isomers

N2-D-Gluconoyl-L-lysine exhibits a calculated LogP value of -2.97, whereas its N6-substituted isomer has a more negative LogP of -3.40, and the di-substituted analog is even more hydrophilic with a LogP of -4.46 [1][2][3]. This demonstrates a clear and measurable difference in lipophilicity based on the position and number of gluconoyl substitutions.

Physicochemical property Lipophilicity ADME prediction

HPLC Retention Distinction

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid can separate N2-D-Gluconoyl-L-lysine from its analogs [1]. The distinct LogP values directly translate into different retention times, with the more lipophilic N2-isomer (-2.97) eluting later than the N6-isomer (-3.40) under identical conditions. This method is scalable for preparative isolation and suitable for pharmacokinetic studies [1].

Analytical chemistry HPLC Method validation

Increased Polar Surface Area

The addition of the D-gluconoyl group increases the TPSA of N2-D-Gluconoyl-L-lysine to 194 Ų, compared to approximately 89-95 Ų for unmodified L-lysine [1]. This >100% increase in TPSA reflects the substantial increase in hydrogen bonding capacity from the polyol moiety.

Molecular descriptor Drug-likeness Bioavailability

Biopolymer Solubility and Charge Modulation

Studies on poly-L-lysine (pLK) demonstrate that partial gluconoylation reduces the net positive charge of the polymer, resulting in the formation of highly soluble DNA complexes (>100 µg/mL in DNA) and significantly increased transfection efficiency in HepG2 cells compared to non-gluconoylated or acetylated controls [1][2].

Gene delivery Polyplexes Non-viral vectors

N2-D-Gluconoyl-L-lysine: Applications


Site-Specific Bioconjugate Synthesis

The unique regiochemistry of N2-D-Gluconoyl-L-lysine, with its free ε-amino group, makes it the preferred building block for solid-phase peptide synthesis or bioconjugation where the goal is to attach a functional cargo (e.g., a fluorophore, drug, or targeting ligand) to the lysine side chain while the N-terminus remains masked or used for a different linkage. Using the N6-isomer would invert this reactivity, leading to a different final construct and potentially altered biological activity. [1]

Hydrophilic Biopolymers for Drug & Gene Delivery

Based on the demonstrated class-level benefits of gluconoylation—specifically the formation of highly soluble DNA complexes with improved transfection efficiency—N2-D-Gluconoyl-L-lysine serves as a well-characterized, monomeric building block for the creation of novel, biodegradable polymers or dendrimers. Its high TPSA (194 Ų) and defined LogP (-2.97) predict high water solubility, making it a superior candidate over less hydrophilic lysine derivatives for designing non-viral vectors intended for systemic administration. [1][2]

Reference Standard for Glycation Impurity Profiling

Given its distinct HPLC retention profile on Newcrom R1 columns, N2-D-Gluconoyl-L-lysine is an essential reference standard for the identification and quantification of N-terminal glycation products in protein therapeutics or in food science. Its specific LogP (-2.97) and retention time differentiate it from the N6-isomer (LogP -3.40), allowing for accurate monitoring of specific glycation pathways and ensuring product quality and consistency. [1]

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